4-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Overview
Description
4-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a benzene derivative, followed by the introduction of the pyrazole moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure cost-effectiveness and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE: shares structural similarities with other sulfonamide derivatives and pyrazole-containing compounds.
Sulfonamides: These compounds are known for their antimicrobial properties and are used in various therapeutic applications.
Pyrazoles: Pyrazole derivatives are studied for their diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and therapeutic potential. Its specific substitution pattern and functional groups make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-methyl-N-[(1-methylpyrazol-3-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-17-8-10-20(11-9-17)26(24,25)23(16-19-13-14-22(2)21-19)15-12-18-6-4-3-5-7-18/h3-11,13-14H,12,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXBCCPDOOKKBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=NN(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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